1-(Benzyloxy)-3-bromo-5-nitrobenzene
Overview
Description
1-(Benzyloxy)-3-bromo-5-nitrobenzene is an organic compound with the molecular formula C13H10BrNO3 It is a derivative of benzene, featuring a benzyloxy group, a bromine atom, and a nitro group attached to the benzene ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body . The specific targets can vary depending on the chemical structure and functional groups present in the compound.
Mode of Action
It can be inferred from the structure of the compound that it may undergo nucleophilic substitution reactions . The bromine atom attached to the benzene ring is a good leaving group, making it susceptible to attack by nucleophiles. This could lead to various transformations and interactions with its targets.
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical reactions . These could include reactions involving nucleophilic substitutions, eliminations, or other transformations that could affect various metabolic pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Benzyloxy)-3-bromo-5-nitrobenzene . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy could be influenced by factors such as the individual’s physiological conditions and the presence of other substances in the body.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the properties of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(Benzyloxy)-3-bromo-5-nitrobenzene at different dosages in animal models have not been extensively studied. Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-bromo-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, nitration, and benzyloxylation of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to produce bromobenzene.
Nitration: Bromobenzene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group, forming 3-bromo-5-nitrobenzene.
Benzyloxylation: Finally, 3-bromo-5-nitrobenzene is reacted with benzyl alcohol (C6H5CH2OH) in the presence of a base such as sodium hydroxide (NaOH) to form this compound
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-bromo-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The benzyloxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) .
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH) can be used to replace the bromine atom.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium .
Major Products:
Substitution: Formation of 1-(benzyloxy)-3-methoxy-5-nitrobenzene.
Reduction: Formation of 1-(benzyloxy)-3-bromo-5-aminobenzene.
Oxidation: Formation of 1-(benzyloxy)-3-bromo-5-carboxybenzene .
Scientific Research Applications
1-(Benzyloxy)-3-bromo-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
1-(Benzyloxy)-3-bromo-5-nitrobenzene can be compared with other similar compounds such as:
1-Benzyloxy-2-iodo-4-tert-octylbenzene: This compound has similar benzyloxy and halogen substituents but differs in the position and type of halogen and additional tert-octyl group.
1-Benzyloxy-4-methoxybenzene: This compound has a methoxy group instead of a nitro group, leading to different chemical reactivity and applications.
1-Benzyloxy-3-bromobenzene:
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-bromo-3-nitro-5-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-11-6-12(15(16)17)8-13(7-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDQJTZCMWRKJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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